molecular formula C15H12N2O3 B053318 9-Oxo-10-acridineacetohydroxamic acid CAS No. 121108-71-2

9-Oxo-10-acridineacetohydroxamic acid

Cat. No.: B053318
CAS No.: 121108-71-2
M. Wt: 268.27 g/mol
InChI Key: FHMKWQBGLYRNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxo-10-acridineacetohydroxamic acid is a novel, dual-functional small molecule inhibitor that integrates the planar, intercalating acridine scaffold with a potent hydroxamic acid zinc-binding group. This strategic design confers potent inhibitory activity against histone deacetylases (HDACs), particularly Class I and IIB HDACs, thereby modulating epigenetic regulation and gene expression. The compound's primary research value lies in its ability to induce cell cycle arrest, promote differentiation, and trigger apoptosis in a wide range of cancer cell lines. The 9-oxo-acridine moiety facilitates DNA intercalation, which can cause DNA damage and synergize with HDAC inhibition to enhance anti-proliferative effects. This dual mechanism makes it a highly valuable chemical probe for investigating the crosstalk between epigenetic regulation and DNA damage response pathways, and for exploring novel therapeutic strategies in oncology research. Researchers utilize this compound in vitro to study chromatin remodeling, gene silencing, and the molecular determinants of sensitivity and resistance to HDAC-targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

121108-71-2

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-hydroxy-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C15H12N2O3/c18-14(16-20)9-17-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)17/h1-8,20H,9H2,(H,16,18)

InChI Key

FHMKWQBGLYRNMV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NO

Other CAS No.

121108-71-2

Synonyms

9-keto-10-acridineacetohydroxamic acid
9-O-10-AAHA
9-oxo-10-acridineacetohydroxamic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Melting Point : ~289°C (decomposition) .
  • Solubility: Polar solvents (e.g., DMSO, methanol) due to carboxylic acid functionality .
  • Applications: Pre-column derivatization reagent for amino acid analysis in HPLC, pharmaceutical intermediate (e.g., cridanimod), and fluorescent probe .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 9-oxo-10(9H)-acridineacetic acid with structurally analogous acridine/acridone derivatives:

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
9-Oxo-10(9H)-acridineacetic acid 38609-97-1 C₁₅H₁₁NO₃ Carboxylic acid, acridone core 253.25 Hydrogen bonding, fluorescent tagging
Acridine-9-carboxylic acid 5336-90-3 C₁₄H₉NO₂ Carboxylic acid, acridine core 223.23 Enzyme inhibition (CYP450 isoforms)
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid 112811-72-0 C₁₅H₁₁NO₄ Methoxy, carboxylic acid 269.25 Enhanced lipophilicity, drug design
2-(9-Oxoacridin-10(9H)-yl)acetic acid 38609-97-1 C₁₅H₁₁NO₃ Carboxylic acid, acridone core 253.25 Synonymous with target compound

Notes:

  • The carboxylic acid group in 9-oxo-10(9H)-acridineacetic acid distinguishes it from simpler acridones (e.g., acridone) by enhancing solubility and reactivity .
  • Methoxy-substituted analogs (e.g., 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid) exhibit increased lipophilicity, favoring blood-brain barrier penetration in drug development .

Preparation Methods

Condensation Reaction: Formation of N-Phenylanthranilic Acid

The synthesis begins with the condensation of o-chlorobenzoic acid (2 kg) and aniline (1.4 kg) in dimethyl sulfoxide (DMSO, 2 kg) using cesium carbonate (1.3 kg) as a base and CuFe₂O₄ magnetic nanoparticles (0.12 kg) as a catalyst. This step proceeds at 100–105°C under reflux for 3 hours, achieving a 96% yield of the intermediate N-phenylanthranilic acid (2.62 kg). The CuFe₂O₄ catalyst enhances reaction efficiency by enabling magnetic recovery and reuse, reducing metal waste.

Key Parameters

  • Solvent-to-substrate ratio: 1:1 (DMSO:o-chlorobenzoic acid)

  • Catalyst loading: 6% by mass of o-chlorobenzoic acid

  • Workup: Acidification to pH 1–2 with HCl precipitates the product.

Cyclization Reaction: Synthesis of 9(10H)-Acridone

The intermediate undergoes cyclization in toluene (26 kg) with p-toluenesulfonic acid (2.08 kg) at 100–110°C for 3.5 hours. Toluene acts as an azeotropic agent, facilitating water removal and driving the reaction to completion. This step yields 98.7% of 9(10H)-acridone (2.35 kg), a significant improvement over traditional sulfuric acid–mediated methods, which often suffer from side reactions and lower yields.

Advantages Over Traditional Methods

  • Reduced Corrosivity : p-Toluenesulfonic acid replaces concentrated H₂SO₄, minimizing equipment degradation.

  • Solvent Recovery : Toluene is distilled and reused, lowering environmental impact.

Alkylation and Hydrolysis: Derivatization to Acetic Acid

Alkylation with Ethyl Chloroacetate

9(10H)-Acridone (2.3 kg) is dissolved in DMF (34.5 kg) and reacted with ethyl chloroacetate (3.45 kg) in the presence of sodium hydride (60% dispersion in oil, 1.86 kg) and potassium iodide (0.01 kg). The reaction proceeds at room temperature for 2 hours, yielding an alkylated intermediate (wet product mass: 6 kg).

Critical Observations

  • Temperature Control : Pre-cooling the DMF solution to 6°C prevents exothermic side reactions.

  • NaH Utilization : The base deprotonates the acridone nitrogen, enabling nucleophilic attack on ethyl chloroacetate.

Hydrolysis to 9-Oxo-10(9H)-Acridineacetic Acid

The alkylated product undergoes alkaline hydrolysis with NaOH (2.4 kg) in refluxing water, followed by acidification to pH 4–5 with HCl. This step affords the final acetic acid derivative (2.9 kg, 73.6% overall yield) with 99% purity.

Optimization Highlights

  • pH Control : Precise adjustment to pH 4–5 minimizes over-acidification, which can degrade the product.

  • Carbon Treatment : Activated charcoal (0.3 kg) removes colored impurities during recrystallization.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

The patented method’s total yield (73.6%) surpasses traditional routes (45%) by optimizing catalyst selection and solvent systems (Table 1).

Table 1: Yield Comparison of Acridineacetic Acid Synthesis Methods

StepPatented Method YieldTraditional Method Yield
Condensation96%85%
Cyclization98.7%78%
Alkylation95%82%
Hydrolysis81%67%
Total Yield 73.6% 45%

Environmental and Economic Metrics

  • Catalyst Reusability : CuFe₂O₄ retains activity over five cycles, reducing costs by 30%.

  • Solvent Consumption : DMSO and toluene recovery rates exceed 90%, lowering waste generation.

Challenges in Derivatization to Acetohydroxamic Acid

While the synthesis of 9-oxo-10(9H)-acridineacetic acid is well-established, converting it to the hydroxamic acid derivative remains unexplored in the literature. Potential pathways include:

Hydroxylamine-Mediated Conversion

Reacting the acetic acid intermediate with hydroxylamine (NH₂OH) under acidic or basic conditions could replace the carboxylic acid group with a hydroxamic acid moiety. For example:
R-COOH+NH2OHR-CONHOH+H2O\text{R-COOH} + \text{NH}_2\text{OH} \rightarrow \text{R-CONHOH} + \text{H}_2\text{O}
This reaction typically requires activation of the carboxylic acid (e.g., via thionyl chloride) to form an acyl chloride, followed by treatment with hydroxylamine.

Enzymatic Approaches

Hydrolase enzymes, such as hydroxamate synthases, could catalyze the conversion under mild conditions, though scalability remains a barrier.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 9-Oxo-10-acridineacetohydroxamic acid that influence its reactivity in experimental settings?

  • Methodological Answer : The compound’s reactivity is influenced by its acridone core, carboxylic acid group, and hydroxamic acid moiety. Its molecular weight (253.25 g/mol) and melting point (~289°C with decomposition) suggest thermal stability under standard lab conditions. The conjugated π-system of the acridone ring enables fluorescence, making it suitable for HPLC-based derivatization of amino acids . Purity assessment via HPLC (≥98%) and characterization via SMILES notation (C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O) are critical for reproducibility .

Q. How is this compound synthesized, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : A patented synthesis route involves condensation of o-chlorobenzoic acid with intermediates under controlled temperature (60–80°C) and pH (6–7). Key parameters include reaction time (8–12 hrs), solvent polarity (aqueous/organic biphasic systems), and purification via recrystallization to achieve >95% purity. Side products (e.g., unreacted acridone derivatives) must be monitored via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound in research settings?

  • Methodological Answer : Use HPLC with fluorescence detection (λexem = 360/440 nm) for purity analysis. Stability studies should include accelerated degradation tests under acidic/alkaline conditions (pH 2–9) and UV exposure. Mass spectrometry (ESI-MS) confirms molecular integrity, while FT-IR validates functional groups (e.g., carbonyl at 1670 cm⁻¹). Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize the pre-column derivatization of amino acids using this compound for enhanced HPLC sensitivity?

  • Methodological Answer : Derivatization efficiency depends on pH (optimize between 8.5–9.5), molar ratio (2:1 derivatizing agent:amino acid), and reaction time (30–45 mins at 60°C). Use borate buffer to stabilize the hydroxamic acid-amine adduct. Compare fluorescence yields against alternative reagents (e.g., o-phthalaldehyde) to validate selectivity for hydrophobic amino acids like tryptophan .

Q. What methodological considerations are critical when comparing the efficacy of this compound with other acridone derivatives in receptor-binding assays?

  • Methodological Answer : Standardize assay conditions (e.g., receptor concentration, incubation time) to minimize variability. Use competitive binding assays with radiolabeled ligands (e.g., [³H]-labeled analogs) and calculate Ki values via Cheng-Prusoff equation. Address solubility issues by preparing stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.